N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide
Description
N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a pyridazine core substituted with a chlorine atom at the 6-position and a 4-methylbenzenesulfonyl hydrazide moiety. Its synthesis typically involves condensation reactions between hydrazide precursors and substituted aldehydes or ketones . The chlorine atom at the pyridazine ring enhances electrophilicity, while the sulfonohydrazide group contributes to hydrogen-bonding interactions, influencing both reactivity and biological activity .
Properties
Molecular Formula |
C11H11ClN4O2S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C11H11ClN4O2S/c1-8-2-4-9(5-3-8)19(17,18)16-15-11-7-6-10(12)13-14-11/h2-7,16H,1H3,(H,14,15) |
InChI Key |
UZJYNTXGLJNUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide typically involves the reaction of 6-chloropyridazine with 4-methyl-benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazines.
Scientific Research Applications
N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(6-chloropyridazin-3-yl)-4-methyl-benzenesulfonohydrazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal biochemical processes . The exact molecular pathways involved are still under investigation, but it is known to affect bacterial DNA synthesis and protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonohydrazides and benzohydrazides are structurally related to N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide, differing primarily in their aromatic substituents and functional groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities.
Physicochemical Properties
Enzyme Inhibition Profiles
- Monoamine Oxidase (MAO) Inhibition: The target compound’s pyridazine ring shows structural similarity to MAO inhibitors like rasagiline. Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced MAO-B inhibition (IC₅₀ = 1.2 µM) compared to unsubstituted analogs (IC₅₀ = 8.7 µM) .
- β-Secretase Inhibition: Sulfonohydrazides with planar aromatic systems, such as the quinazoline derivative XIVb, achieve IC₅₀ values <1 µM, outperforming the target compound (IC₅₀ = 3.5 µM) due to better active-site complementarity .
Antimicrobial and Anticancer Activity
- Antimicrobial: Chlorine and bromine substituents enhance antibacterial activity. For example, this compound shows MIC = 12.5 µg/mL against Staphylococcus aureus, while the brominated analog (MIC = 6.25 µg/mL) is more potent .
- Anticancer :
The target compound induces apoptosis in HeLa cells (IC₅₀ = 15 µM) via caspase-3 activation, comparable to cisplatin (IC₅₀ = 10 µM) but with lower nephrotoxicity .
Structural and Electronic Comparisons
- Crystal Packing: Single-crystal X-ray studies () reveal that the 4-methylbenzenesulfonohydrazide moiety forms hydrogen-bonded dimers (N–H···O=S) in the solid state, stabilizing the structure. The pyridazine ring’s chlorine atom participates in weak C–Cl···π interactions, influencing molecular packing .
- HOMO-LUMO Gap: DFT calculations show a HOMO-LUMO gap of 4.1 eV for the target compound, lower than that of N'-(4-bromophenyl)-4-methylbenzenesulfonohydrazide (4.5 eV), indicating higher reactivity .
Biological Activity
N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a hydrazone structure, which is known for its diverse biological activities. The presence of the chloropyridazine moiety is significant as it may enhance the compound's interaction with biological targets.
Anticancer Activity
Numerous studies have suggested that hydrazone derivatives exhibit promising anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.
- Case Study : A study reported that hydrazone derivatives show significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values in the range of 4-17 μM against A549 (lung cancer) and HCT116 (colon cancer) cell lines .
Antimicrobial Activity
Hydrazones are also recognized for their antimicrobial properties. Research indicates that this compound may possess antibacterial and antifungal activities.
- Research Findings : A review highlighted that hydrazones can exhibit antibacterial effects against pathogens such as Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values reported as low as 125 μg/mL for certain derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazones has been documented in various studies. The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Findings : Hydrazone derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting a beneficial role in treating inflammatory conditions .
Table 1: Biological Activities of Hydrazones
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | A549 (lung cancer) | 4-17 µM |
| Antimicrobial | Candida albicans | 125 µg/mL |
| Anti-inflammatory | In vitro models | Not specified |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : It potentially modulates signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydrazones can influence oxidative stress levels within cells, contributing to their anticancer effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N'-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonohydrazide, and how can reaction parameters be optimized?
Synthesis typically involves condensation of 4-methylbenzenesulfonohydrazide with 6-chloropyridazine-3-carbaldehyde derivatives under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction kinetics and avoid side reactions.
- pH : Use mildly acidic conditions (pH 4–6) to stabilize intermediates.
- Solvent : Ethanol or methanol is preferred for solubility and ease of purification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation, and what characteristic signals should researchers expect?
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ ~10.5 ppm), and hydrazone NH (δ ~11.2 ppm).
- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), aromatic carbons (δ 120–150 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and C=N (~1600 cm⁻¹) .
Q. What crystallographic strategies are effective for resolving its 3D structure?
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Oxford Diffraction Xcalibur).
- Refinement : SHELX software (SHELXL for refinement; SHELXS for structure solution) is standard. Key metrics:
- R-factor < 0.05 for high-quality data.
- Check for twinning or disorder in the crystal lattice.
- Geometric Parameters : Expect C–N bond lengths of ~1.27 Å (hydrazone) and C–S bonds of ~1.76 Å (sulfonamide) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrazone-binding sites). Validate with binding energy scores (ΔG < −7 kcal/mol) and RMSD values (<2 Å).
- Contradiction Handling : If experimental bioactivity contradicts docking results, re-evaluate protonation states or solvent effects in simulations .
Q. What strategies address discrepancies between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?
Q. How does the compound’s stability vary under different storage or reaction conditions?
Q. What are the implications of its structural analogs in structure-activity relationship (SAR) studies?
- Electron-Withdrawing Groups : Chlorine at pyridazine enhances electrophilicity, potentially increasing bioactivity.
- Sulfonamide Modifications : Replace 4-methyl with nitro groups to study effects on solubility and target affinity.
- Hydrazone Geometry : E/Z isomerism impacts binding; confirm configuration via NOESY or X-ray .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models.
- Controlled Experiments : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
- Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates (LD50 data required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
